Cas no 1804943-26-7 (Methyl 4-cyano-3-fluoro-5-formylbenzoate)

Methyl 4-cyano-3-fluoro-5-formylbenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-3-fluoro-5-formylbenzoate
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- インチ: 1S/C10H6FNO3/c1-15-10(14)6-2-7(5-13)8(4-12)9(11)3-6/h2-3,5H,1H3
- InChIKey: YSPHBIXBQKZPII-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)OC)=CC(C=O)=C1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 309
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
Methyl 4-cyano-3-fluoro-5-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015011530-1g |
Methyl 4-cyano-3-fluoro-5-formylbenzoate |
1804943-26-7 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015011530-500mg |
Methyl 4-cyano-3-fluoro-5-formylbenzoate |
1804943-26-7 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015011530-250mg |
Methyl 4-cyano-3-fluoro-5-formylbenzoate |
1804943-26-7 | 97% | 250mg |
480.00 USD | 2021-06-21 |
Methyl 4-cyano-3-fluoro-5-formylbenzoate 関連文献
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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7. Book reviews
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Methyl 4-cyano-3-fluoro-5-formylbenzoateに関する追加情報
Methyl 4-cyano-3-fluoro-5-formylbenzoate: A Comprehensive Overview
Methyl 4-cyano-3-fluoro-5-formylbenzoate, also known by its CAS number 1804943-26-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with a cyano group at the 4-position, a fluoro group at the 3-position, and a formyl group at the 5-position. The methyl ester functionality further enhances its versatility in various chemical reactions and applications.
The synthesis of Methyl 4-cyano-3-fluoro-5-formylbenzoate typically involves multi-step organic synthesis strategies, often incorporating advanced techniques such as Suzuki coupling or Friedel-Crafts acylation. Recent advancements in catalytic methodologies have enabled the efficient construction of this compound with high purity and yield. Its structural complexity makes it an ideal candidate for exploring novel synthetic pathways and optimizing reaction conditions.
One of the most promising applications of Methyl 4-cyano-3-fluoro-5-formylbenzoate lies in its potential as a building block for drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. For instance, researchers have explored its use in designing inhibitors for kinase enzymes, which are critical targets in oncology and inflammatory diseases.
Moreover, Methyl 4-cyano-3-fluoro-5-formylbenzoate has shown remarkable potential in materials science, particularly in the development of advanced polymers and optoelectronic materials. Its electron-withdrawing groups contribute to enhanced conjugation and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated its ability to improve device efficiency by optimizing charge transport properties.
In terms of analytical characterization, Methyl 4-cyano-3-fluoro-5-formylbenzoate has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular geometry, electronic structure, and intermolecular interactions. Such detailed characterization is essential for understanding its behavior in different chemical environments and for guiding further modifications.
From an environmental perspective, the synthesis and application of Methyl 4-cyano-3-fluoro-5-formylbenzoate are being carefully evaluated to ensure sustainability and minimize ecological impact. Researchers are exploring green chemistry approaches to reduce waste generation and improve atom economy during its production process.
In conclusion, Methyl 4-cyano-3-fluoro-5-formylbenzoate stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile functional groups, and wide-ranging applications position it as a key compound in contemporary research efforts across multiple disciplines.
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